molecular formula C21H21BiCl2 B1309131 Tri-o-tolylbismuth Dichloride CAS No. 6729-60-8

Tri-o-tolylbismuth Dichloride

Cat. No. B1309131
CAS RN: 6729-60-8
M. Wt: 553.3 g/mol
InChI Key: RLWWKAGRZATJDC-UHFFFAOYSA-L
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Description

Tri-o-tolylbismuth dichloride and its derivatives are a class of organobismuth compounds that have been extensively studied due to their utility in organic synthesis, particularly in ligand coupling reactions and arylation processes. These compounds are characterized by the presence of three tolyl groups attached to a central bismuth atom, which is further coordinated to two chloride ligands.

Synthesis Analysis

The synthesis of tri-o-tolylbismuth dichloride derivatives involves the reaction of tris(ortho-tolyl)bismuth with appropriate reagents under controlled conditions. For instance, tri-p-tolylbismuth diacetate can be synthesized by reacting tri-p-tolylbismuth with monochloroacetic acid in the presence of tert-butyl hydroperoxide, yielding high-purity products . Similarly, tri(p-tolyl)antimony dichloride, a related compound, can be prepared by the oxidation of tri(p-tolyl)stibine with chlorine or copper(II) chloride .

Molecular Structure Analysis

The molecular structure of tri-o-tolylbismuth dichloride derivatives has been elucidated using X-ray diffraction analysis. These compounds typically exhibit a distorted trigonal bipyramidal coordination geometry around the bismuth atom. For example, in triarylbismuth dicarboxylates, the bismuth atom is coordinated to carboxylate ligands in axial positions with OBiO angles ranging from 170.46(12)° to 175.39(8)° . The bond lengths and angles are consistent with the expected values for organobismuth compounds, indicating a stable bipyramidal structure.

Chemical Reactions Analysis

Tri-o-tolylbismuth dichloride derivatives are reactive towards nucleophiles under basic conditions, leading to C-arylated substrates with good to high yields. The steric hindrance of the aryl group plays a significant role in these reactions, as demonstrated by the comparison between tris(ortho-tolyl)bismuth dichloride and trimesitylbismuth dichloride, with the former providing better yields due to less steric hindrance . Arylation of aliphatic alcohols with tri-p-tolylbismuth and its diacetate in the presence of a copper salt also showcases the compound's ability to replace hydrogen atoms of hydroxyl groups with a tolyl group, achieving up to 90% yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of tri-o-tolylbismuth dichloride derivatives are closely related to their molecular structure. The compounds exhibit distinct melting points, solubility, and stability that are influenced by the nature of the substituents on the aryl groups and the coordination environment of the bismuth atom. The crystallographic analysis provides insights into the density and symmetry of these compounds, with complex 1 being triclinic and complex 2 exhibiting trigonal symmetry . The bond lengths and angles obtained from X-ray diffraction studies are crucial for understanding the reactivity and stability of these compounds in various chemical reactions.

Scientific Research Applications

Synthesis and Structural Analysis

Tri-o-tolylbismuth dichloride has been extensively studied for its synthesis and structural characteristics. The synthesis process often involves the interaction of tri-p-tolylbismuth with other elements or compounds. For instance, Egorova et al. (2014) explored the preparation and structure of tri-p-tolylbismuth dibromide, providing insights into the structural aspects of similar compounds (Egorova, Zhidkov, Grinishak, & Rezvanova, 2014). Moreover, Sharutin et al. (2013) focused on the synthesis and structure of tri-m-tolylbismuth dicarboxylates, contributing to the understanding of its coordination and bonding properties (Sharutin, Sharutina, & Senchurin, 2013).

Chemical Reactions and Applications

Tri-o-tolylbismuth dichloride has shown significant utility in various chemical reactions. Fedorov, Combes, and Finet (1999) investigated its reactivity under basic conditions, revealing its potential in ligand coupling reactions and the synthesis of C-arylated substrates (Fedorov, Combes, & Finet, 1999). Additionally, Dodonov et al. (1995) demonstrated the compound's effectiveness in the arylation of aliphatic alcohols, showcasing its applicability in organic synthesis (Dodonov, Starostina, Kuznetsova, & Gushchin, 1995).

Novel Materials and Superconductivity

In recent years, tri-o-tolylbismuth dichloride has gained attention for its potential in creating novel materials. Wang et al. (2019) discovered superconductivity in potassium-doped tri-p-tolylbismuthine, a related organobismuth compound. This groundbreaking research opens new avenues for exploring the physical functionalities of organobismuth compounds and the search for organic superconductors (Wang, Yang, Cheng, Wu, Fu, Chen, Gao, & Huang, 2019).

Safety And Hazards

Tri-o-tolylbismuth Dichloride can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs or persists, medical advice or attention should be sought .

properties

IUPAC Name

dichloro-tris(2-methylphenyl)bismuth
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.Bi.2ClH/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWWKAGRZATJDC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BiCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411386
Record name Tri-o-tolylbismuth Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-o-tolylbismuth Dichloride

CAS RN

6729-60-8
Record name Tri-o-tolylbismuth Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-o-tolylbismuth Dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tri-o-tolylbismuth Dichloride
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Tri-o-tolylbismuth Dichloride
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Tri-o-tolylbismuth Dichloride
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Citations

For This Compound
5
Citations
H Gilman, HL Yale - Chemical Reviews, 1942 - ACS Publications
I. Foreword The synthesis of triethylbismuth in 1850 by Lowig and Schweizer (76) in-augurated the study of the chemistry of organobismuth compounds. The spontaneous inflammability …
Number of citations: 70 pubs.acs.org
H Gilman, HL Yablunky - Journal of the American Chemical …, 1941 - ACS Publications
… Tri-o-tolylbismuth dichloride gave a …
Number of citations: 17 pubs.acs.org
K Ikegai, Y Nagata, T Mukaiyama - Bulletin of the Chemical Society of …, 2006 - journal.csj.jp
An efficient method for the N-arylation of pyridin-2(1H)-ones and the related heteroaromatic lactams has been established via ligand-coupling reactions using tri- or tetra-aryl …
Number of citations: 22 www.journal.csj.jp
Y Ishii - Kansai: Kansai University, 1995 - academia.edu
Carbon radicals, typically exemplified by alkyl radicals, are highly reactive chemical species. Various methods for generating carbon radicals have been actively studied in recent years …
Number of citations: 2 www.academia.edu
石井康敬, 坂口聡 - TCI メール116, 2002 - tcichemicals.com
アルキルラジカルに代表される炭素ラジカルは反応性に富んだ化学種であり, 炭素ラジカルを生成させる種々の方法が近年活発に研究され, 広く有機合成反応に利用されている. 典型的なアルキル…
Number of citations: 3 www.tcichemicals.com

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